molecular formula C18H23NO3S B497535 N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide CAS No. 832685-16-2

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide

Cat. No.: B497535
CAS No.: 832685-16-2
M. Wt: 333.4g/mol
InChI Key: LLAHHLKSCKVSRY-UHFFFAOYSA-N
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Description

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide is an organic compound with the chemical formula C18H23NO3S. It is a sulfonamide derivative, characterized by the presence of a benzyl group, an ethoxy group, and an isopropyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl and ethoxy groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-ethoxybenzenesulfonamide
  • N-benzyl-5-isopropylbenzenesulfonamide
  • N-ethyl-2-ethoxy-5-isopropylbenzenesulfonamide

Uniqueness

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide is unique due to the combination of its benzyl, ethoxy, and isopropyl groups, which confer specific chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-22-17-11-10-16(14(2)3)12-18(17)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAHHLKSCKVSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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